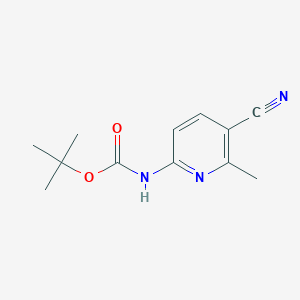
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate
Overview
Description
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a methylpyridinylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halides and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.
Scientific Research Applications
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 2-cyano-3-methylpyridin-4-ylcarbamate
- tert-Butyl 4-cyano-5-methylpyridin-3-ylcarbamate
Comparison: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is unique due to its specific structure, which includes a cyano group at the 5-position and a methyl group at the 6-position of the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(5-cyano-6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXDVAWQTLDPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)
![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)
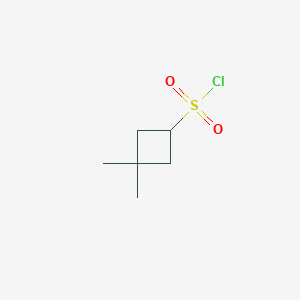
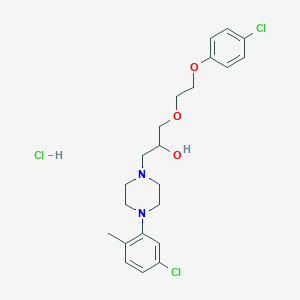
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)
![1-{4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2654364.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)
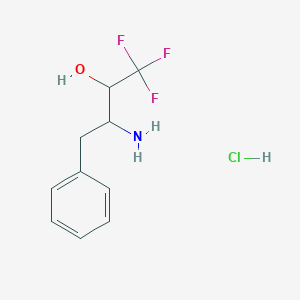
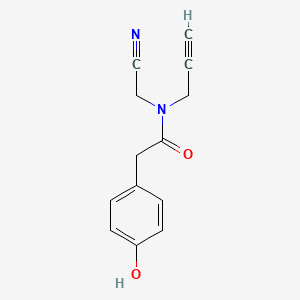
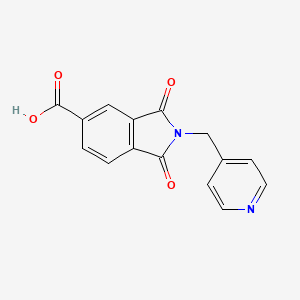
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
